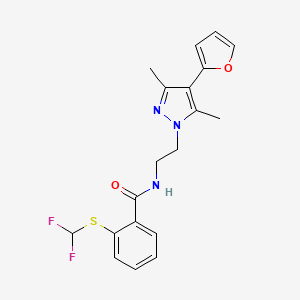

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O2S/c1-12-17(15-7-5-11-26-15)13(2)24(23-12)10-9-22-18(25)14-6-3-4-8-16(14)27-19(20)21/h3-8,11,19H,9-10H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZRPWUQMOCEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2SC(F)F)C)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Difluoromethylthiolation of 2-Mercaptobenzoic Acid

- Reagents : Zinc difluoromethanesulfinate (DFMS, 2 equiv), tert-butyl hydroperoxide (TBHP, 3 equiv), trifluoroacetic acid (TFA, 1 equiv).

- Conditions : Dichloromethane (DCM)/water (2.5:1 v/v), 25°C, 16 h.

- Workup : Extract with DCM, wash with NaHCO₃, dry (Na₂SO₄), purify via silica gel chromatography.

- Yield : 61%.

Mechanism : Radical-mediated difluoromethylation of thiol via DFMS/TBHP system.

Alternative Sulfur Alkylation

Procedure :

- Reagents : 2-Chlorobenzamide, chlorodifluoromethane gas, KOH.

- Conditions : Dioxane/water (1:2 v/v), 0–20°C, 13 h.

- Yield : 59%.

Synthesis of 4-(Furan-2-yl)-3,5-Dimethyl-1H-Pyrazole

Cyclocondensation of Hydrazine with β-Keto Ester

Procedure :

Suzuki Coupling for Furan Incorporation

Procedure :

- Reagents : 4-Bromo-3,5-dimethylpyrazole, furan-2-boronic acid, Pd(PPh₃)₄.

- Conditions : DME/H₂O (3:1), Na₂CO₃, 80°C, 12 h.

- Yield : 75%.

Coupling of Benzamide and Pyrazole-Ethylamine

Amide Bond Formation via Acyl Chloride

Procedure :

Carbodiimide-Mediated Coupling

Procedure :

Optimization and Challenges

Key Factors Affecting Yield

| Step | Critical Parameter | Optimal Value | Impact on Yield |

|---|---|---|---|

| 2.1 | TBHP Equiv | 3.0 | <60% if <2.5 |

| 3.1 | Hydrazine Ratio | 1.1:1 | Cyclization efficiency |

| 5.1 | Solvent Polarity | DCM | Prevents racemization |

Purity Considerations

- Byproducts : Over-alkylation at pyrazole N1 (mitigated by NaH stoichiometry).

- Purification : Silica gel chromatography (hexane/EtOAc 4:1).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyrazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties such as conductivity, stability, and reactivity.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Divergences

Substituent Effects :

- The difluoromethylthio group in the target compound offers enhanced electrophilicity and metabolic stability compared to methylthio (-S-CH₃) or unfluorinated analogs, as seen in ’s isoxazole derivatives .

- The furan-2-yl group on the pyrazole may improve π-π stacking with aromatic residues in biological targets, contrasting with ’s oxadiazole systems, which prioritize hydrogen bonding .

Synthetic Complexity :

- The target compound’s ethyl-linked pyrazole likely requires hydrazide cyclization (as in ’s triazole synthesis) followed by alkylation with a bromoethyl intermediate .

- In contrast, ’s pyrazolopyrimidine derivatives rely on cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction .

Pharmacological Potential

- Target vs. Compounds : Both feature sulfur-containing benzamides, but the target’s pyrazole-furan system may target kinases or inflammatory mediators , whereas ’s isoxazole derivatives are optimized for platelet aggregation inhibition .

- Target vs. Compounds : ’s dihydro-pyrazole with a trifluoromethylbenzamide tail suggests activity in neurological pathways , whereas the target’s furan-pyrazole system aligns with antiproliferative mechanisms seen in ’s furan-containing analogs .

Physicochemical Properties

- Solubility : The difluoromethylthio group may reduce hydrophobicity compared to ’s dichloropyridine systems, improving aqueous solubility .

- Melting Points: Fluorinated compounds (e.g., target and ) typically exhibit lower melting points than non-fluorinated analogs, aiding formulation .

Research Findings and Data Tables

Table 1: Spectral Data Comparison (IR and NMR)

Biological Activity

The compound 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 405.4 g/mol. The structure includes a benzamide core, a difluoromethylthio group, and a furan ring substituted with a pyrazole moiety. This unique combination of functional groups may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines, particularly through the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : Many pyrazole-based compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

- Antibacterial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, potentially through mechanisms that disrupt cell membrane integrity .

The biological activity of 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is likely mediated by its interaction with specific molecular targets:

- Protein Binding : The difluoromethylthio group may enhance binding affinity to target proteins or enzymes, inhibiting their activity.

- Electrophilic Substitution : The furan and pyrazole rings can undergo electrophilic substitution reactions that may alter cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels, influencing cell survival and apoptosis pathways .

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazole derivatives:

- Antitumor Activity : A study synthesized various pyrazole carboxamide derivatives and tested them against several cancer cell lines. Notably, one compound exhibited IC50 values significantly lower than standard chemotherapeutics .

- Antifungal Properties : Research on related pyrazole derivatives indicated moderate to excellent antifungal activity against phytopathogenic fungi, suggesting potential agricultural applications .

- Inhibition of Enzymes : Compounds similar to 2-((difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production, indicating possible therapeutic uses in gout management .

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties attributed to the difluoromethylthio group:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-((trifluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide | Trifluoromethyl group | Enhanced potency against certain cancer cell lines |

| 2-((methylthio)-N-(2-(furan-3-yl)ethyl)benzamide | Methylthio group | Moderate antibacterial activity |

| 2-((difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide | Difluoromethylthio group | Broad-spectrum biological activity |

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including:

- Formation of the pyrazole core via cyclocondensation of hydrazines with diketones.

- Introduction of the difluoromethylthio group using sulfurizing agents (e.g., P2S5) under anhydrous conditions.

- Amidation reactions to couple the benzamide moiety. Intermediates are characterized via NMR (1H, 13C) for structural elucidation, IR for functional group validation, and MS for molecular weight confirmation .

Q. What spectroscopic techniques are essential for confirming the compound’s purity and structure?

- High-Resolution Mass Spectrometry (HR-MS) validates molecular formula.

- 2D NMR (COSY, HSQC, HMBC) resolves connectivity of the pyrazole, furan, and benzamide groups.

- X-ray crystallography (if crystalline) provides bond lengths/angles, confirming stereoelectronic effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or binding modes of this compound?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking models interactions with biological targets (e.g., enzymes), guided by crystallographic data from analogous compounds .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response assays under standardized conditions (e.g., fixed pH, temperature).

- Metabolic stability tests (e.g., liver microsome assays) rule out pharmacokinetic variability.

- Structural analogs are synthesized to isolate the impact of substituents (e.g., furan vs. phenyl groups) .

Q. How does the difluoromethylthio group influence pharmacokinetic properties?

- Lipophilicity assays (logP measurements) compare solubility profiles.

- Metabolite identification (via LC-MS/MS) tracks defluorination or thioether oxidation.

- CYP450 inhibition studies assess metabolic stability .

Experimental Design & Optimization

Q. What reaction conditions improve yield during the coupling of the pyrazole and benzamide moieties?

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility.

- Catalysts : Use of EDCI/HOBt for amide bond formation reduces racemization.

- Temperature control : Reactions at 0–5°C minimize side-product formation .

Q. What quality control measures ensure batch-to-batch consistency?

- HPLC purity checks (>95% by area normalization).

- Elemental analysis (C, H, N, S) validates stoichiometry.

- Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.